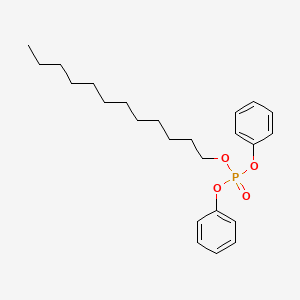

Phosphoric acid, dodecyl diphenyl ester

描述

Phosphoric acid, dodecyl diphenyl ester is a chemical compound that belongs to the class of phosphate esters. These esters are formed by the reaction of phosphoric acid with alcohols. Phosphate esters are significant in various biochemical processes and industrial applications due to their unique chemical properties .

准备方法

Phosphoric acid, dodecyl diphenyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphoric acid with dodecyl alcohol and diphenyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently . Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed to achieve high yields and purity .

化学反应分析

Phosphoric acid, dodecyl diphenyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and the corresponding alcohols.

Oxidation: It can be oxidized to form phosphonic acids under specific conditions.

Substitution: The ester can undergo substitution reactions where the alkyl or aryl groups are replaced by other functional groups.

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chemical and Biological Research

Reagent in Organic Synthesis

Phosphoric acid, dodecyl diphenyl ester serves as a reagent in organic synthesis, facilitating various chemical reactions. Its unique structure allows it to act as a catalyst in the formation of other compounds, particularly in the synthesis of phosphate esters, which are crucial in biochemistry.

Biochemical Interactions

This compound plays a significant role in biochemical studies involving phosphate esters. It interacts with enzymes and proteins, influencing cellular processes such as metabolism and energy transformation. The formation of high-energy bonds, such as those found in adenosine triphosphate (ATP), is critical for muscle contraction and other biochemical functions .

Drug Delivery Systems

This compound has been investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and efficacy of therapeutic agents. This property is particularly valuable in developing targeted drug delivery mechanisms that improve treatment outcomes .

Industrial Applications

Flame Retardants

In the industrial sector, this compound is used in producing flame retardants. Its chemical stability and effectiveness in reducing flammability make it a suitable additive for various materials.

Plasticizers and Lubricants

This compound is also employed as a plasticizer and lubricant. In plastics manufacturing, it helps improve flexibility and durability while reducing brittleness. As a lubricant, it enhances the performance of machinery by reducing friction and wear.

Cosmetic and Pharmaceutical Formulations

This compound is utilized in cosmetic formulations for its thickening properties. It stabilizes emulsions and enhances the texture of products such as creams and lotions. Additionally, it finds applications in pharmaceutical formulations where it acts as a stabilizing agent .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Chemical Research | Organic synthesis, catalyst | Facilitates chemical reactions |

| Biochemical Studies | Enzyme interaction, ATP formation | Influences metabolism and energy transfer |

| Drug Delivery | Complex formation with drugs | Enhances bioavailability |

| Industrial Use | Flame retardants, plasticizers, lubricants | Improves safety and material properties |

| Cosmetic Formulations | Thickening agent in creams and lotions | Enhances texture and stability |

Case Study 1: Drug Delivery Systems

A study published in Journal of Pharmaceutical Sciences demonstrated the effectiveness of this compound in enhancing the solubility of poorly soluble drugs. The compound formed stable micelles that improved drug delivery efficiency .

Case Study 2: Flame Retardant Efficacy

Research conducted on polymer composites showed that incorporating this compound significantly reduced flammability compared to untreated samples. The study highlighted its potential as an environmentally friendly flame retardant option.

Case Study 3: Cosmetic Stability

In a formulation study for skin creams, this compound was found to improve emulsion stability over time. The results indicated that products containing this compound maintained their texture and efficacy longer than those without it .

作用机制

The mechanism of action of phosphoric acid, dodecyl diphenyl ester involves its ability to form stable complexes with various molecules. In biochemical systems, it can interact with enzymes and other proteins, affecting their activity and function . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .

相似化合物的比较

Phosphoric acid, dodecyl diphenyl ester can be compared with other phosphate esters such as:

- Phosphoric acid, monoethyl ester

- Phosphoric acid, diethyl ester

- Phosphoric acid, triphenyl ester

These compounds share similar chemical properties but differ in their alkyl or aryl groups, which can affect their reactivity and applications . This compound is unique due to its specific combination of dodecyl and diphenyl groups, which provide distinct physical and chemical properties .

生物活性

Phosphoric acid, dodecyl diphenyl ester, also known as dodecyl diphenyl phosphate (CAS Number: 27460-02-2), is an organophosphate ester that exhibits significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a long-chain dodecyl group and two phenyl groups attached to the phosphate moiety. This structural configuration imparts specific chemical properties that influence its interactions with biological molecules. The molecular formula is .

Target Interactions

The compound interacts with various enzymes and proteins, playing a role in biochemical pathways critical for cellular function. Its primary mechanism involves antioxidant properties that stabilize cellular components against oxidative stress.

Biochemical Pathways

Dodecyl diphenyl phosphate is involved in several metabolic pathways, particularly those related to energy transformation. It forms esters with phosphoric acid, acting as intermediates in the conversion of food into usable energy within cells. This is crucial for processes such as ATP synthesis and cellular respiration.

Cellular Impact

Research indicates that this compound influences cell signaling pathways and gene expression. It plays a vital role in muscle contraction and other metabolic processes by participating in the formation of high-energy bonds.

Dosage-Dependent Effects

Studies on animal models reveal that the biological effects of this compound vary with dosage:

- Low Doses : Support normal cellular functions and energy metabolism.

- High Doses : Can lead to adverse effects such as irritation to skin, eyes, and respiratory systems.

Case Studies

- Toxicological Assessment : A study evaluated the acute toxicity of dodecyl diphenyl phosphate in rodents. Results indicated low toxicity at typical exposure levels but highlighted potential risks at higher concentrations .

- Environmental Impact : Research conducted by the Danish EPA identified gaps in data regarding the environmental effects of phosphoric acid esters, including dodecyl diphenyl phosphate. The study emphasized the need for comprehensive assessments to understand long-term ecological risks associated with its use as a flame retardant .

Applications

This compound has diverse applications across several industries:

- Chemical Synthesis : Used as a reagent and catalyst in organic synthesis.

- Biological Research : Plays a role in studies involving phosphate esters and their interactions with biomolecules.

- Drug Delivery Systems : Investigated for its potential to form stable complexes with various drugs, enhancing delivery efficacy.

- Industrial Uses : Employed in producing flame retardants, plasticizers, and lubricants due to its unique chemical properties.

Comparative Analysis

A comparison with similar compounds highlights the unique attributes of this compound:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| Phosphoric acid, monoethyl ester | Simple alkyl chain | Solvent in organic reactions |

| Phosphoric acid, diethyl ester | Two ethyl groups | Plasticizer |

| Phosphoric acid, triphenyl ester | Three phenyl groups | Flame retardant |

| This compound | Dodecyl and two phenyl groups | Drug delivery and industrial applications |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing phosphoric acid, dodecyl diphenyl ester, and how can reaction efficiency be optimized?

Phosphoric acid esters are typically synthesized via esterification reactions between phosphoric acid derivatives (e.g., phosphoryl chloride) and alcohols. For dodecyl diphenyl ester, a two-step approach is common:

Step 1 : React dodecanol (C₁₂H₂₅OH) with phosphoryl chloride (POCl₃) to form dodecyl phosphorodichloridate.

Step 2 : Substitute the remaining chloride groups with phenol derivatives under controlled pH and temperature.

Optimization : Monitor reaction progress using ³¹P NMR to track phosphate intermediate formation . Adjust stoichiometric ratios (e.g., phenol:dodecanol) and catalysts (e.g., triethylamine) to suppress side reactions like hydrolysis.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm ester bond formation and alkyl/aryl group integration. For example, a ³¹P NMR shift near 0 ppm indicates a phosphate ester .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Look for P=O stretching (~1250 cm⁻¹) and P-O-C (aryl) vibrations (~960 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~434 g/mol for C₂₄H₃₅O₄P) and detects impurities .

Q. What are the primary applications of this compound in material science?

This compound is investigated as:

- Flame Retardant : Acts as a plasticizer in polymers (e.g., PVC, polycarbonates) by releasing phosphoric acid under heat, forming a char layer .

- Surfactant : The dodecyl chain provides amphiphilic properties, useful in emulsion stabilization .

Method Note : Evaluate flame retardancy using thermogravimetric analysis (TGA) and cone calorimetry to measure heat release rates .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., dodecyl vs. octyl) impact the flame-retardant efficacy of phosphoric acid diphenyl esters?

Longer alkyl chains (e.g., dodecyl vs. octyl) increase hydrophobicity, enhancing compatibility with non-polar polymers like polyethylene. However, they may reduce thermal stability due to lower phosphate content. Experimental Design : Compare limiting oxygen index (LOI) values and char residue percentages in polymers doped with octyl vs. dodecyl derivatives. Use X-ray photoelectron spectroscopy (XPS) to analyze char composition .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?

Degradation occurs via:

- Hydrolysis : pH-dependent cleavage of ester bonds, accelerated in alkaline conditions.

- Microbial Biodegradation : Soil and water microbes metabolize the alkyl chain, leaving phenyl phosphate residues.

Assessment : Conduct OECD 301F biodegradation tests to measure CO₂ evolution. Use LC-MS/MS to track intermediate metabolites like phenyl phosphates .

Q. Are there conflicting data on the toxicity of phosphoric acid esters in aquatic systems, and how can these discrepancies be resolved?

Studies report varying EC₅₀ values for aquatic organisms due to differences in ester solubility and test conditions. For example, phenyl phosphate residues (from degradation) show higher toxicity than the parent compound. Resolution : Standardize toxicity assays (e.g., Daphnia magna immobilization tests ) under controlled pH and salinity. Include metabolite profiling to correlate toxicity with specific degradation products .

Q. How can computational modeling predict the interaction of this compound with polymer matrices?

Molecular Dynamics (MD) Simulations : Model the ester’s diffusion coefficient in polyethylene to assess plasticizer migration. Parameters include van der Waals interactions between the dodecyl chain and polymer backbone. Validation : Compare simulation results with dynamic mechanical analysis (DMA) data on polymer flexibility .

Q. Methodological Notes

属性

IUPAC Name |

dodecyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35O4P/c1-2-3-4-5-6-7-8-9-10-17-22-26-29(25,27-23-18-13-11-14-19-23)28-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXXNAEQGRWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067314 | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

27460-02-2 | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27460-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dodecyldiphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, dodecyl diphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。